N-(2,5-dichlorophenyl)-4-ethylbenzamide
Description
N-(2,5-Dichlorophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2,5-dichlorophenyl group attached to the amide nitrogen and a 4-ethyl substituent on the benzamide ring. The compound’s ethyl group contributes to increased lipophilicity compared to smaller substituents (e.g., methyl, methoxy), which may influence solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-9-12(16)7-8-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
CYNMAGLJOIXJEQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzamide ring and dichlorophenyl group significantly impact molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity: The ethyl group in the target compound enhances hydrophobicity compared to polar substituents like methoxy () or sulfonamide (). This may improve membrane permeability but reduce aqueous solubility.
- Crystallinity: Crystal structures of sulfonamide analogs () reveal that substituent bulk influences torsion angles and intermolecular hydrogen bonding. The ethyl group’s larger size compared to methyl or methoxy may alter packing efficiency and stability .
- Biological Activity: Etobenzanid () demonstrates pesticidal efficacy linked to its ethoxymethoxy group and 2,3-dichloro substitution. The target compound’s 2,5-dichloro configuration and ethyl group may target different biological pathways.
Structural and Conformational Analysis
- Torsion Angles: In N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide (), the C—SO₂—NH—C torsion angle is 62.1°, influenced by the methyl group.
- Hydrogen Bonding: Intramolecular N—H···Cl bonds observed in sulfonamide analogs () suggest similar interactions could stabilize the target compound’s structure, depending on substituent positions.
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